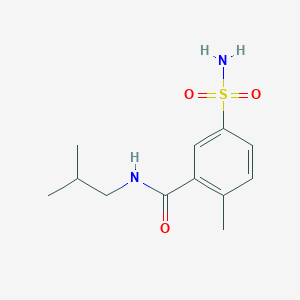

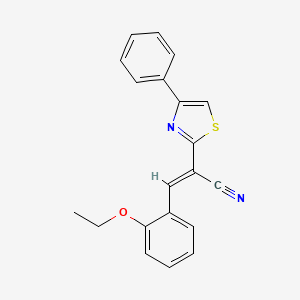

5-(aminosulfonyl)-N-isobutyl-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of sulfonylated compounds, including derivatives similar to 5-(aminosulfonyl)-N-isobutyl-2-methylbenzamide, often involves copper-mediated aminosulfonylation reactions. These processes utilize sulfinate sodium and Cu(NO3)2·3H2O to produce sulfonylated lactams, showcasing a broad functional group tolerance and moderate to good yields. Such methods are noted for using easily available sulfone reagents and are characterized by ease of operation (Wang et al., 2019).

Molecular Structure Analysis

The molecular and electronic structure of compounds similar to 5-(aminosulfonyl)-N-isobutyl-2-methylbenzamide has been elucidated through X-ray single crystal diffraction and quantum chemical calculations. These studies provide insights into the spatial arrangement of molecules and the influence of sterically hindered groups on molecular properties. Intramolecular hydrogen bonds play a significant role in the stability and reactivity of these molecules (Rublova et al., 2017).

Chemical Reactions and Properties

The reactivity of sulfonyl compounds involves various chemical transformations, including nucleophilic substitution reactions that are foundational in synthesizing 5-sulfamoyl derivatives with salidiuretic activity. These processes highlight the importance of sulfonyl groups in facilitating reactions that lead to compounds with significant biological activities (Sturm et al., 1983).

Scientific Research Applications

DNA Repair and Regulation

Studies on compounds such as 3-aminobenzamide, a related aminosulfonyl benzamide, have explored its role in DNA repair processes. It has been used to investigate the regulatory role of poly(ADP-ribose) in DNA repair mechanisms. High concentrations of 3-aminobenzamide have been shown to influence DNA break frequencies and repair replication, highlighting the compound's complex cellular effects (Cleaver, Milam, & Morgan, 1985).

Antifungal and Antibacterial Activity

Research into the antibacterial and surface activity of 1,2,4-triazole derivatives, which include aminosulfonyl groups similar to the one in 5-(aminosulfonyl)-N-isobutyl-2-methylbenzamide, has shown promising biological activity. These compounds have demonstrated antimicrobial properties and potential as surface active agents (El-Sayed, 2006).

Synthesis and Chemical Reactions

The synthesis and chemical reactions involving sulfonylated compounds have been a focus of several studies. For example, the copper-mediated aminosulfonylation of 2-vinylbenzamide with sodium sulfinates to produce sulfonylated lactams has been reported, showcasing methods to create complex molecules involving aminosulfonyl groups (Wang et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-methyl-N-(2-methylpropyl)-5-sulfamoylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-8(2)7-14-12(15)11-6-10(18(13,16)17)5-4-9(11)3/h4-6,8H,7H2,1-3H3,(H,14,15)(H2,13,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBCZZFXKIVMMES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(2-methylpropyl)-5-sulfamoylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5501322.png)

![2-chloro-N-[3-(methoxymethyl)phenyl]-4-methylbenzamide](/img/structure/B5501328.png)

![N-{3-[(4-fluorobenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5501344.png)

![2-(4-bromophenoxy)-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5501349.png)

![2-(4-methoxyphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5501351.png)

![2-{2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)methyl]phenoxy}ethanol](/img/structure/B5501366.png)

![N-[1-(methoxymethyl)cyclopentyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5501378.png)

![methyl 5-(aminocarbonyl)-2-{[2-cyano-3-(5-methyl-2-furyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5501428.png)

![methyl N-[3-(4-methoxyphenyl)acryloyl]leucinate](/img/structure/B5501435.png)

![(3R*,3aR*,7aR*)-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5501438.png)